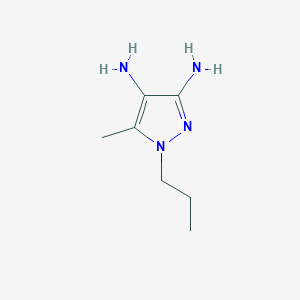
5-Methyl-1-propyl-1H-pyrazole-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-propyl-1H-pyrazole-3,4-diamine, commonly known as MPP, is a synthetic compound used in scientific research. It is a pyrazole derivative that has shown promising results in various biological studies. MPP has gained attention due to its potential therapeutic applications in the treatment of cancer and other diseases. In
Mécanisme D'action
MPP exerts its effects through various molecular pathways. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This leads to DNA damage and cell death in cancer cells. MPP has also been found to activate the p53 tumor suppressor pathway, which plays a crucial role in regulating cell growth and apoptosis.
Effets Biochimiques Et Physiologiques
MPP has been shown to have a range of biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to DNA. MPP has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, MPP has been found to modulate the expression of various genes involved in cell growth, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPP in lab experiments is its high potency and selectivity for cancer cells. This makes it a promising candidate for the development of targeted cancer therapies. However, one limitation of using MPP is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for MPP.
Orientations Futures
There are several future directions for research on MPP. One potential area of study is the development of MPP-based therapies for cancer and other diseases. Another area of research is the elucidation of the molecular mechanisms underlying the effects of MPP on cellular processes. Additionally, more research is needed to determine the safety and efficacy of MPP in vivo, as well as its potential interactions with other drugs.
Méthodes De Synthèse
MPP is synthesized by the reaction of 5-methyl-1H-pyrazole-3,4-diamine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
MPP has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. MPP has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MPP has been shown to have anti-inflammatory and antioxidant properties.
Propriétés
Numéro CAS |
199341-59-8 |
|---|---|
Nom du produit |
5-Methyl-1-propyl-1H-pyrazole-3,4-diamine |
Formule moléculaire |
C7H14N4 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
5-methyl-1-propylpyrazole-3,4-diamine |
InChI |
InChI=1S/C7H14N4/c1-3-4-11-5(2)6(8)7(9)10-11/h3-4,8H2,1-2H3,(H2,9,10) |
Clé InChI |
CTYNOIVKANGZMV-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=N1)N)N)C |
SMILES canonique |
CCCN1C(=C(C(=N1)N)N)C |
Synonymes |
1H-Pyrazole-3,4-diamine, 5-methyl-1-propyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



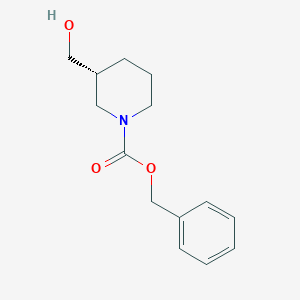
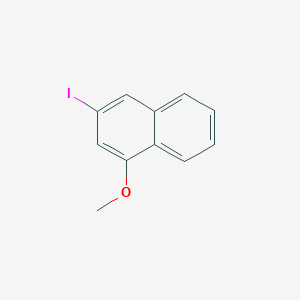
![2-Oxaspiro[3.5]nonane](/img/structure/B169750.png)
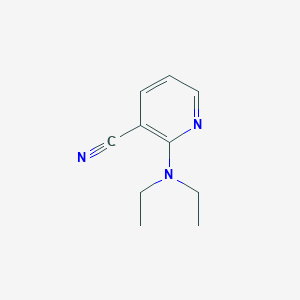
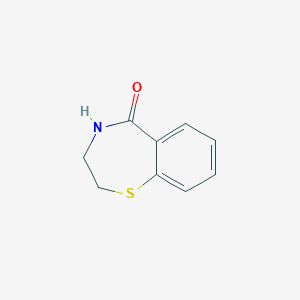
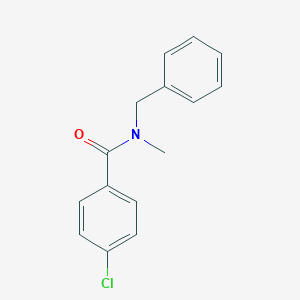
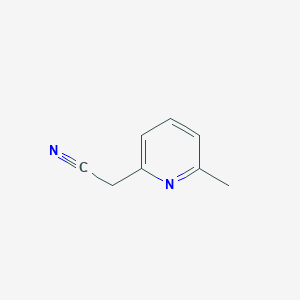
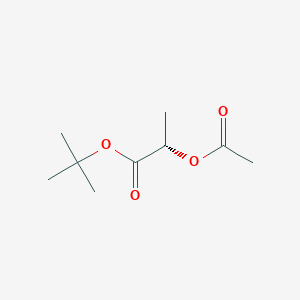
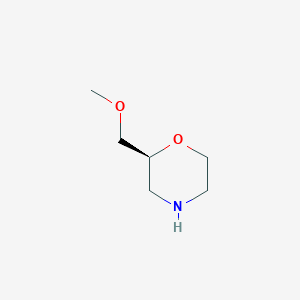
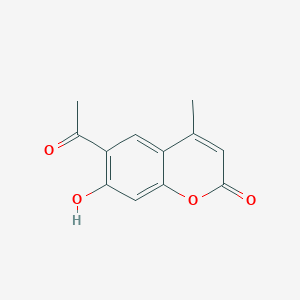
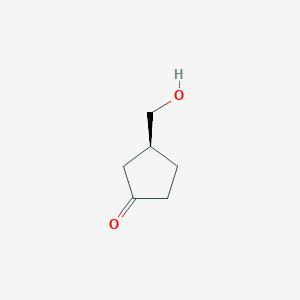
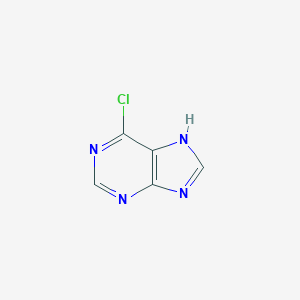
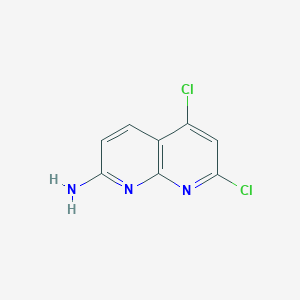
![1-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B169778.png)